molecular formula C13H18Cl2N2 B1464674 {1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1283585-13-6

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1464674
CAS No.: 1283585-13-6
M. Wt: 273.2 g/mol
InChI Key: QOLGZELBTLSYKA-UHFFFAOYSA-N
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Description

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound that features a piperidine ring substituted with a 3,5-dichlorophenylmethyl group and a methanamine group

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds are primarily metabolized through hydrolysis , which could impact the bioavailability of this compound.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of receptor-ligand interactions and as a tool in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    {1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    {1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}acetate: Similar structure but with an acetate group instead of a methanamine group.

Uniqueness

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-12-5-11(6-13(15)7-12)9-17-3-1-10(8-16)2-4-17/h5-7,10H,1-4,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLGZELBTLSYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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